4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
Overview
Description
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H4FNO2S. It is characterized by a fused ring system consisting of a thieno and pyridine ring, with a fluorine atom at the 4-position and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a thieno[2,3-c]pyridine derivative, which is fluorinated at the 4-position and subsequently carboxylated at the 2-position. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization and substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorine atom at the 4-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used to substitute the fluorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new heterocyclic compounds with modified functional groups .
Scientific Research Applications
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
Thieno[2,3-c]pyridine-2-carboxylic acid: Lacks the fluorine atom at the 4-position, which may result in different chemical reactivity and biological activity.
4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in its chemical and physical properties.
4-Bromothieno[2,3-c]pyridine-2-carboxylic acid:
Properties
IUPAC Name |
4-fluorothieno[2,3-c]pyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2S/c9-5-2-10-3-7-4(5)1-6(13-7)8(11)12/h1-3H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXMBOHBJLYPJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=CN=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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